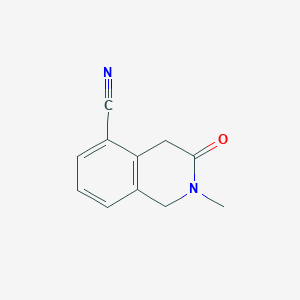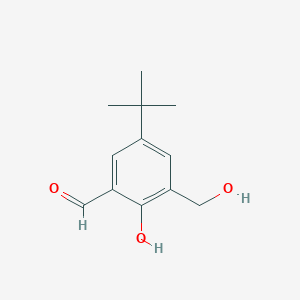
N-(3-Butenyl) naltrexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Butenyl) naltrexone is a derivative of naltrexone, an opioid antagonistNaltrexone itself is used primarily for the treatment of opioid and alcohol dependence due to its ability to block the euphoric effects of these substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butenyl) naltrexone involves several steps. One common method starts with the precursor noroxymorphone. The process includes the N-alkylation of noroxymorphone with 3-butenyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .
化学反应分析
Types of Reactions
N-(3-Butenyl) naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Butenyl) naltrexone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for quality control and method development.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in treating conditions related to opioid and alcohol dependence.
作用机制
N-(3-Butenyl) naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and alcohol, making it useful in treating dependence. The compound also interacts with the kappa and delta opioid receptors to a lesser extent .
相似化合物的比较
Similar Compounds
Naltrexone: The parent compound, used for treating opioid and alcohol dependence.
Naloxone: Another opioid antagonist used primarily for emergency treatment of opioid overdoses.
Noroxymorphone: An intermediate in the synthesis of N-(3-Butenyl) naltrexone and other opioid antagonists.
Uniqueness
This compound is unique due to its specific structural modification, which may confer different pharmacological properties compared to its parent compound, naltrexone. This modification can potentially enhance its efficacy or alter its interaction with opioid receptors .
属性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2 |
InChI 键 |
AGAIYDYACAKVRE-UHFFFAOYSA-N |
规范 SMILES |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)



![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)


